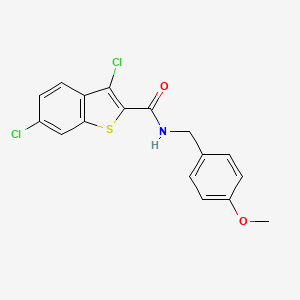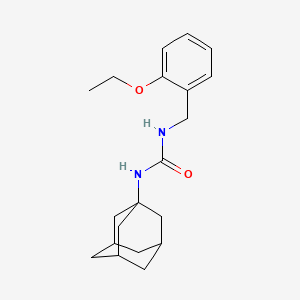
6-bromo-2-phenyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide
Descripción general
Descripción
6-bromo-2-phenyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a quinoline derivative that exhibits interesting pharmacological properties, making it a promising candidate for drug development. In
Mecanismo De Acción
The mechanism of action of 6-bromo-2-phenyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide involves the inhibition of various enzymes, including protein kinases and phosphodiesterases. This compound binds to the active site of these enzymes, preventing their normal function and leading to downstream effects on cellular signaling pathways. This mechanism of action has been studied extensively and provides insight into the potential therapeutic applications of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-2-phenyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide have been studied in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. These effects are thought to be due to the compound's ability to modulate cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-bromo-2-phenyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments is its high purity and stability. This compound has been synthesized using optimized methods that provide high yields and purity, making it suitable for use in a variety of experiments. However, one limitation of using this compound is its potential toxicity. Careful handling and appropriate safety measures should be taken when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 6-bromo-2-phenyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide. One area of interest is the development of this compound as a potential drug for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for this compound in humans. Another area of interest is the exploration of the compound's potential as a tool for studying cellular signaling pathways. This compound has been shown to modulate a variety of signaling pathways, making it a valuable tool for understanding the mechanisms of disease. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound in humans.
Aplicaciones Científicas De Investigación
6-bromo-2-phenyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been studied extensively for its potential applications in scientific research. This compound exhibits potent inhibitory activity against a variety of enzymes, including protein kinases and phosphodiesterases. It has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
6-bromo-2-phenyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O/c23-17-6-7-20-18(12-17)19(13-21(26-20)16-4-2-1-3-5-16)22(27)25-14-15-8-10-24-11-9-15/h1-13H,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLFIJXJRNOQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-dibromo-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B4277435.png)
![5-chloro-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-nitrobenzamide](/img/structure/B4277442.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4277443.png)
![N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide](/img/structure/B4277457.png)
![2-(4-tert-butylphenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4277464.png)

![N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide](/img/structure/B4277486.png)
![2-[(4-tert-butylphenoxy)acetyl]-N-(3-chlorophenyl)hydrazinecarboxamide](/img/structure/B4277492.png)
![2-{[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B4277496.png)


![3-({[4-(2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277514.png)
![isopropyl 4-(2-chlorophenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4277526.png)
![4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(4-isopropylphenyl)quinoline](/img/structure/B4277531.png)